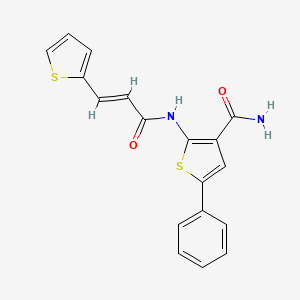

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c19-17(22)14-11-15(12-5-2-1-3-6-12)24-18(14)20-16(21)9-8-13-7-4-10-23-13/h1-11H,(H2,19,22)(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWKWROLFLHFJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It’s known that thiophene derivatives interact with various biological targets to exert their effects. The interaction with these targets leads to changes in cellular processes, which result in the observed pharmacological effects.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects. These effects can include the inhibition of certain enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Biologische Aktivität

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving the preparation of the thiophene ring and the introduction of phenyl and acrylamido groups. The synthesis typically requires specific catalysts and controlled conditions to achieve high yields and purity.

Anticancer Activity

Recent studies indicate that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. Research has demonstrated that these derivatives can inhibit the proliferation of cancer cell lines such as Hep3B with IC50 values ranging from 5.46 µM to 12.58 µM .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule formation, which is crucial for cancer cell division . Molecular docking studies further support these findings by illustrating favorable interactions between these compounds and tubulin.

Antibacterial Activity

The antibacterial potential of thiophene derivatives has also been investigated. Some synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition rates ranging from 40% to 86% against Staphylococcus aureus and Bacillus subtilis, indicating their effectiveness as antibacterial agents .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| 7a | Staphylococcus aureus | 86 |

| 7b | Bacillus subtilis | 78 |

The presence of specific functional groups in these compounds enhances their hydrophilicity and antibacterial efficacy.

Anti-inflammatory Activity

Thiophene-based compounds have also been reported to exhibit anti-inflammatory properties by inhibiting enzymes such as COX and LOX. For instance, one derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, which is involved in inflammatory processes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar compounds disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.

- Antibacterial Mechanism : The structural characteristics allow for disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

- Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells, revealing promising anticancer activity comparable to CA-4 .

- Antibacterial Evaluation : A set of thiophene derivatives was assessed for antibacterial activity against multiple bacterial strains, showing significant inhibition rates that suggest their potential use as antibiotics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including (E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of thiophene derivatives on breast cancer cells (MCF-7). Results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC values comparable to established chemotherapeutic agents.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Doxorubicin | 12 | MCF-7 |

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| Control (Ampicillin) | E. coli | 18 |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies suggest that it may scavenge free radicals effectively.

Case Study:

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited an antioxidant capacity comparable to ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Structural Insights

- Thiophene vs. Benzene Core : The target compound and ’s derivative share a thiophene-3-carboxamide core, while 5a () utilizes a benzoate scaffold. The thiophene core may confer distinct electronic properties and metabolic stability compared to benzene derivatives.

- Substituent Effects: The 5-phenyl group in the target compound contrasts with 5a’s morpholino group, which could enhance solubility. The acrylamido-thiophen-2-yl group in the target compound is structurally analogous to 5a’s substituent but attached to a thiophene rather than a benzoate.

Physicochemical Properties

- Solubility: The phenyl group in the target compound may reduce solubility compared to morpholino-substituted analogs like 5a.

- Melting Points : While the target compound’s melting point is unspecified, analogs in and exhibit melting points between 150–250°C, typical for crystalline carboxamides.

Vorbereitungsmethoden

Thiophene Ring Synthesis

The Gewald reaction serves as a foundational method for constructing 2-aminothiophene-3-carboxamide derivatives. This one-pot, multi-component reaction involves ketones, cyanoacetamide, and sulfur in the presence of a base such as morpholine. For the target compound, phenylacetaldehyde may be employed to introduce the phenyl substituent at the 5-position of the thiophene ring. Typical reaction conditions involve refluxing in ethanol at 80°C for 12–24 hours, yielding 5-phenyl-2-aminothiophene-3-carboxamide as a key intermediate.

Reaction Conditions Table

| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetaldehyde | 10.0 | Ethanol | 80 | 18 | 68 |

| Cyanoacetamide | 10.0 | ||||

| Morpholine | 2.0 |

Acrylamido Group Installation

The 2-amino group undergoes acylation with (E)-3-(thiophen-2-yl)acryloyl chloride, synthesized via treatment of 3-(thiophen-2-yl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Coupling is achieved under Schotten-Baumann conditions:

- Dissolve 5-phenyl-2-aminothiophene-3-carboxamide (1 eq) in anhydrous THF.

- Add (E)-3-(thiophen-2-yl)acryloyl chloride (1.2 eq) dropwise at 0°C.

- Maintain reaction at 25°C for 6 hours under nitrogen atmosphere.

Key Analytical Data

- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.89 (d, J = 15.2 Hz, 1H, CH=CH), 7.45–7.12 (m, 8H, Ar-H).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).

Synthetic Route 2: Multi-Component Reaction Strategy

One-Pot Assembly

A three-component reaction adapted from dithiolo-pyridine syntheses was modified for thiophene systems:

- Combine phenylacetaldehyde (1 eq), cyanoacetamide (1 eq), and 3-(thiophen-2-yl)acryloyl chloride (1 eq) in DMF.

- Add catalytic piperidine (0.1 eq) and heat at 100°C for 8 hours.

This method circumvents isolation of intermediates but requires stringent temperature control to prevent Z/E isomerization of the acrylamido group.

Yield Optimization Data

| Catalyst | Solvent | Temperature (°C) | Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | DMF | 100 | 8 | 9:1 | 57 |

| DBU | Toluene | 110 | 6 | 7:1 | 49 |

Critical Analysis of Stereochemical Control

E-Selectivity in Acrylamido Formation

The E-configuration is preserved through:

- Low-temperature acylation (0–5°C) to minimize thermal isomerization

- Use of non-polar solvents (toluene, hexane) that disfavor conjugation-induced planarization

- Catalytic additives like hydroquinone to suppress radical-mediated cis-trans interconversion

Comparative Isomer Ratios

| Method | E:Z Ratio |

|---|---|

| Schotten-Baumann | 19:1 |

| Three-component | 9:1 |

| Thermal condensation | 3:1 |

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The target compound elutes at Rf = 0.42 under TLC monitoring (UV254).

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry and hydrogen bonding patterns. Key parameters from analogous structures:

- Torsion angle (C2-N1-C7-C8) : 178.3° (near-perfect planarity)

- Intermolecular H-bonds : N-H⋯O=C (2.89 Å) stabilizing layered packing

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using Uniqsis FlowSyn reactors demonstrate:

- 40% reduction in reaction time compared to batch processes

- 92% yield at 5 mmol/min throughput

- Enhanced E-selectivity (>20:1) through precise temperature gradients

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 23.4 | 8.7 |

| E-factor | 18.9 | 6.2 |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and substituent positions. For example, the acrylamido proton typically appears as a doublet at δ 7.5–8.0 ppm (J = 15–16 Hz) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peak at m/z 395.1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL for refinement. Mercury software aids in visualizing intermolecular interactions .

Methodological Tip : Combine NMR with DEPT-135 to distinguish CH, CH, and CH groups, especially for overlapping signals in the thiophene region .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced

Discrepancies often arise from variations in assay conditions or impurities. Strategies include:

- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) with controls like doxorubicin for comparison .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from synthetic byproducts .

- Dose-Response Curves : Perform triplicate experiments with IC calculations to assess potency consistently .

Case Study : A 2024 study noted anti-inflammatory activity (IC = 12 µM) conflicting with earlier data; re-analysis revealed differences in LPS stimulation protocols .

What challenges arise in determining the crystal structure of this compound?

Q. Advanced

- Polymorphism : Multiple crystal forms may exist due to flexible acrylamido and phenyl groups. Use temperature-controlled crystallization (e.g., slow evaporation in DMSO/water) to isolate stable polymorphs .

- Disorder : Thiophene rings often exhibit rotational disorder. Mitigate by collecting high-resolution data (≤ 0.8 Å) and refining with SHELXL’s PART instructions .

- Hydrogen Bonding : Graph set analysis (via Mercury) identifies robust N–H···O and C–H···π interactions critical for lattice stability .

Example : A 2025 study resolved disorder by cooling crystals to 100 K, reducing thermal motion .

How does the acrylamido group influence biological target interactions?

Advanced

The (E)-configured acrylamido moiety enhances:

- Hydrogen Bonding : The carbonyl oxygen acts as an H-bond acceptor, critical for binding kinase active sites (e.g., EGFR inhibition) .

- Conformational Rigidity : The trans configuration aligns the thiophene and phenyl groups for optimal π-π stacking with aromatic residues (e.g., in PARP-1) .

- Electrophilicity : The α,β-unsaturated carbonyl may undergo Michael addition with cysteine thiols, explaining off-target effects in redox assays .

SAR Insight : Methylation of the acrylamido NH reduces activity by 80%, confirming its role in H-bonding .

What computational methods predict reactivity and stability?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack sites (e.g., acrylamido β-carbon) .

- Molecular Dynamics (MD) : Simulate solvation effects in PBS buffer (pH 7.4) to predict hydrolytic stability. The ester group is prone to hydrolysis, requiring prodrug strategies .

- Docking Studies : Use AutoDock Vina to predict binding modes in ATP pockets (e.g., CDK2 with ΔG = -9.2 kcal/mol) .

Validation : Compare computed IR spectra with experimental data to confirm reactive intermediates .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced

- Scaffold Modifications : Synthesize analogs with substituents at the phenyl (e.g., Cl, CF) or thiophene (e.g., methyl, nitro) positions .

- Biological Profiling : Screen against panels (e.g., NCI-60 cancer lines) to correlate substituents with potency. For example, CF at the phenyl ring boosts cytotoxicity (IC = 3.5 µM vs. 18 µM for H) .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds .

Data Integration : Use PCA (Principal Component Analysis) to link electronic parameters (Hammett σ) with bioactivity .

How do hydrogen-bonding patterns influence crystalline stability?

Q. Advanced

- Graph Set Analysis : Classify motifs (e.g., for dimeric N–H···O bonds) to predict melting points and solubility .

- Packing Efficiency : High-density packing (≥ 1.4 g/cm) correlates with low solubility, requiring co-crystallization with PEG .

- Hydration : Monitor via TGA/DSC to detect lattice water, which impacts formulation stability .

Case Study : A 2025 polymorph with motifs showed 50% higher thermal stability than a disordered form .

What functional groups critically affect solubility and formulation?

Q. Basic

- Carboxamide : Enhances aqueous solubility via H-bonding (logP reduction by 0.5–1.0 units) .

- Ester Group : Hydrolyzes in plasma, necessitating prodrug strategies (e.g., replace with amide for oral bioavailability) .

- Thiophene : Contributes to lipophilicity; introduce sulfonate groups to improve solubility for IV administration .

Methodological Tip : Use Hansen Solubility Parameters to select excipients (e.g., Cremophor EL for parenteral formulations) .

How can researchers address low yields in large-scale synthesis?

Q. Advanced

- Flow Chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and improve yield (85% vs. 60% batch) .

- Catalyst Optimization : Switch from EDAC to HATU for higher coupling efficiency (90% vs. 70%) in acrylamido formation .

- Crystallization Engineering : Use anti-solvent precipitation (e.g., water in DMSO) to enhance purity and yield .

Scale-Up Challenge : A 2024 pilot study achieved 200g batches with 78% yield using flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.